N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-2-4-11(16)5-3-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGSEPPPFDEULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the following steps:
Formation of Pyrazine-2-carboxylic Acid Chloride: Pyrazine-2-carboxylic acid is reacted with thionyl chloride to form pyrazine-2-carboxylic acid chloride.
Aminolysis: The pyrazine-2-carboxylic acid chloride is then reacted with 4-fluorobenzylamine under reflux conditions in a suitable solvent such as toluene. This reaction yields N-(4-fluorobenzyl)pyrazine-2-carboxamide.
Cyclization: The N-(4-fluorobenzyl)pyrazine-2-carboxamide undergoes cyclization with methylhydrazine to form the final product, this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential as an anti-tubercular agent has been explored, with studies showing activity against Mycobacterium tuberculosis
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell death .
Comparison with Similar Compounds
Pyrazine Carboxamides
Pyrazine carboxamides, such as N-(4-fluorobenzyl)pyrazine-2-carboxamide (), exhibit potent antimycobacterial activity (MIC <6.25 μg/mL against M. tuberculosis H37Rv). The 4-oxo-4,5-dihydro group adds hydrogen-bonding capability, absent in simpler pyrazine analogs, which may enhance interactions with enzymatic active sites .
Key Differences :
- Rigidity : Pyrazolo-pyrazine vs. planar pyrazine.
- Substituents : 6-methyl and dihydro-oxo groups in the target compound vs. unsubstituted pyrazine.
- Bioactivity : Antimycobacterial activity in pyrazine analogs vs. unexplored (but hypothesized) MAO/PDE inhibition in the target compound.
Pyrazolo[1,5-a]quinoxalin-4-one Derivatives
Compounds like N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide () demonstrate potent MAO-A inhibition (IC50 = 0.028 µM).
Key Similarities :
- 4-Oxo-dihydro group : Essential for hydrogen bonding with flavin adenine dinucleotide (FAD) in MAO.
- Halogenated aryl groups : Fluorine enhances lipophilicity and enzyme affinity.
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines, such as ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (), show antitumor activity. The target compound’s 6-methyl and fluorobenzyl groups mirror substituents in active analogs, where fluorine and nitrile groups enhance cytotoxicity. The dihydro-oxo group in both scaffolds likely promotes π-π stacking and planar binding to kinase domains .
Structural Insights :
- Electron-withdrawing groups : Fluorine and oxo groups improve cellular uptake and target engagement.
- Methyl substitution : May reduce metabolic degradation compared to bulkier groups.
Pyrazinamide Derivatives
Pyrazinamide (PZA) derivatives like N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide () exhibit antitubercular activity (MIC <2.0 μmol/L). The target compound’s 4-fluorobenzyl group could mimic PZA’s pyrazine-carboxamide pharmacophore, while the pyrazolo-pyrazine core may circumvent resistance mechanisms associated with PZA .
Advantages :
- Enhanced rigidity : May improve binding to M. tuberculosis amidase targets.
- Fluorine substitution: Increases membrane permeability compared to non-halogenated analogs.
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| Target Compound | 342.3 g/mol | ~2.1 | 2 donors, 4 acceptors |
| N-(4-fluorobenzyl)pyrazine-2-carboxamide | 259.2 g/mol | ~1.8 | 1 donor, 3 acceptors |
| Compound 35 (MAO-B inhibitor) | 397.8 g/mol | ~3.5 | 1 donor, 5 acceptors |
| Pyrazolo[1,5-a]quinoxalin-4-one | 423.8 g/mol | ~2.9 | 2 donors, 6 acceptors |
Biological Activity
N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 334.35 g/mol. The compound features a fluorobenzyl group, which is known to influence its pharmacological properties.
Synthesis Approaches
Recent studies have focused on various synthetic pathways to develop pyrazolo[1,5-a]pyrazines. These methods typically involve the reaction of 3-amino-pyrazoles with different electrophiles such as β-dicarbonyl compounds. This approach enhances structural diversity and allows for the exploration of new biological activities .
Anticancer Potential
This compound has shown promising anticancer activity. Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated selective inhibition against cyclin-dependent kinases (CDK2 and CDK9), with IC50 values as low as 0.36 µM .
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For example, studies on related compounds have reported significant inhibition of tyrosinase activity, which is crucial in melanin biosynthesis. The most effective inhibitors in this series exhibited low micromolar IC50 values .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives of N-(4-fluorobenzyl) exhibited competitive inhibition against tyrosinase with IC50 values ranging from 9 to 40 µM. These findings suggest the potential for developing skin-whitening agents or treatments for hyperpigmentation disorders .
- Cellular Proliferation : In cellular assays involving HeLa and A375 cells, pyrazolo[1,5-a]pyrimidine derivatives showed significant antiproliferative effects, indicating their potential use in cancer therapy .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the pyrazole ring could enhance biological activity. For instance, the introduction of various substituents at specific positions led to improved selectivity and potency against target enzymes .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for this compound, and what critical reaction conditions influence yield and purity?
The synthesis typically involves hydrogenation and coupling reactions. For example, Pt/C-catalyzed hydrogenation under H₂ at 50°C in methanol reduces nitro intermediates, yielding amine precursors (39% yield after purification) . Subsequent coupling with EDCI as a carboxyl-activating agent in DCM/MeOH facilitates amide bond formation . Critical factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (5 wt.% Pt/C), and purification methods (flash chromatography with NH₃/MeOH-DCM gradients) .
| Reaction Step | Conditions | Yield |
|---|---|---|
| Nitro group reduction | Pt/C, H₂, 50°C, MeOH | 39% |
| Amide coupling | EDCI, DCM/MeOH, RT | Not reported |
| Purification | NH₃/MeOH-DCM gradient chromatography | High purity |
Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?
- 1H NMR (360 MHz, DMSO-d6): Assigns proton environments, e.g., methyl groups (δ 1.47 ppm) and aromatic protons (δ 7.20–8.94 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ = 439.2 for a derivative) .
- Elemental analysis : Validates stoichiometry, particularly for nitrogen and sulfur content .
- Crystallography (if applicable): CCDC-1990392 provides crystallographic data for analogous compounds .
Q. What strategies improve the compound’s solubility and stability in experimental settings?
- Co-solvent systems : Use DMSO or DMF for initial dissolution, followed by dilution with aqueous buffers .
- Salt formation : Hydrochloride salts (e.g., 6M HCl in iPrOH) enhance stability in polar solvents .
- Lyophilization : Preserves integrity for long-term storage .
Advanced Research Questions
Q. How can computational reaction design methods optimize synthesis pathways?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding reagent selection. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to reduce trial-and-error cycles . Machine learning models trained on spectral data (NMR, MS) can also prioritize synthetic routes with higher predicted yields .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) .
- Purity verification : Ensure >95% purity via HPLC and LC-MS to exclude confounding impurities .
- Dose-response curves : Compare EC₅₀ values across studies to identify potency discrepancies .
Q. What methodologies elucidate the reaction mechanism of pyrazolo[1,5-a]pyrazine ring formation?
- Kinetic isotope effects : Replace H₂O with D₂O to probe proton transfer steps .
- Computational modeling : Simulate intermediates using software like Gaussian or ORCA to identify rate-limiting steps .
- Trapping experiments : Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways .
Q. How can researchers resolve spectral data conflicts (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational exchange .
- Cross-validation : Compare with synthesized analogs (e.g., fluorobenzyl derivatives) to assign ambiguous peaks .
Notes for Methodological Rigor
- Data reproducibility : Document reaction parameters (solvent volume, stirring speed) to ensure reproducibility .
- Ethical compliance : Adhere to institutional guidelines for compound storage and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
